N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide
Description
N-(5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide (CAS: 851095-00-6) is a benzamide derivative featuring a 1,3,4-oxadiazole core linked to a 5,6-dihydro-1,4-dioxin ring and a 4-phenoxybenzamide group. Its molecular formula is C₂₀H₁₈N₄O₆S, with a molecular weight of 442.45 g/mol . The compound’s structure combines aromatic, heterocyclic, and sulfonamide-like motifs, which are common in agrochemicals and pharmaceuticals. Key structural elements include:
- 1,3,4-Oxadiazole ring: Known for metabolic stability and hydrogen-bonding capacity.
- 5,6-Dihydro-1,4-dioxin: A partially saturated oxygen-containing heterocycle that enhances solubility.
Synthetic routes for analogous compounds often involve coupling reactions between acyl chlorides and amines or heterocyclic precursors, as seen in and . Characterization typically employs ¹H/¹³C NMR, IR, and mass spectrometry, with IR bands for C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹) critical for confirming functional groups .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c23-17(20-19-22-21-18(27-19)16-12-24-10-11-25-16)13-6-8-15(9-7-13)26-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTDVQHVEYPUGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide is a synthetic compound characterized by a complex structure that includes a benzamide backbone, an oxadiazole ring, and a dioxin moiety. This unique combination of functional groups suggests significant potential for various biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 376.37 g/mol. The compound's structure can be described as follows:
| Component | Description |
|---|---|
| Dioxin Moiety | A 1,4-dioxin ring contributing to its reactivity. |
| Oxadiazole Ring | A 1,3,4-oxadiazole ring enhancing biological activity. |
| Phenoxy Group | A phenoxybenzamide moiety providing stability and solubility. |
Biological Activity
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity:
Studies have shown that compounds similar to this compound possess significant antimicrobial properties. The presence of the oxadiazole and dioxin rings may enhance the ability to disrupt bacterial cell walls or inhibit essential enzymes involved in microbial metabolism.
2. Anticancer Properties:
Preliminary investigations suggest that this compound may induce apoptosis in cancer cells. The mechanism is believed to involve the modulation of specific signaling pathways that regulate cell proliferation and survival. For instance, it may inhibit key enzymes involved in cancer cell growth.
3. Mechanism of Action:
The biological effects of this compound are likely mediated through interactions with various molecular targets within cells. This includes binding to receptors or enzymes that play critical roles in cellular processes such as metabolism and apoptosis .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Study 2: Anticancer Activity
In vitro studies demonstrated that the compound reduced viability in several cancer cell lines (e.g., HeLa and MCF7) by inducing apoptosis. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with this compound.
Comparative Analysis
To provide context for its biological activity, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-hydroxybenzofuran) | Benzofuran moiety | Antimicrobial |
| N-(furan) | Furan ring | Anticancer |
| N-(benzothiazole-sulfonamide) | Benzothiazole ring | Antimicrobial |
| N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-y) | Dioxin + oxadiazole + phenoxy group | Enhanced antimicrobial/anticancer |
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Key Observations :
- Bioactivity : Fluorinated analogs (e.g., diflufenican) exhibit herbicidal activity, suggesting that electron-withdrawing groups enhance agrochemical efficacy .
- Synthetic Complexity : The acetamide derivative (211.17 g/mol) is simpler to synthesize but lacks the aromatic bulk critical for receptor interactions in the target compound .
Heterocyclic Variants
- 1,2,4-Triazole Derivatives (): Compounds like 5-(4-sulfonylphenyl)-1,2,4-triazoles exhibit tautomerism (thione vs. thiol forms), confirmed by IR absence of ν(S-H) at 2500–2600 cm⁻¹ .
- Thiazole Derivatives () : Nitazoxanide analogs with thiazole rings form hydrogen-bonded dimers (N–H⋯N), which stabilize crystal packing. The target compound’s oxadiazole may exhibit similar intermolecular interactions but with different bond angles due to ring geometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
